8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes methoxy groups, nitrophenyl groups, and a triazoloquinazoline core
Scientific Research Applications
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as photolabile protecting groups in caging technology to develop pro-drugs .
Mode of Action
It is known that similar compounds interact with their targets by forming caged compounds . These caged compounds are inactive until they are exposed to certain conditions (such as light), which remove the protective group and activate the compound.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways depending on the specific targets they interact with .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as their chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Similar compounds are known to exert their effects by interacting with their targets and affecting various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.
Introduction of methoxy groups: Methoxylation is usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of nitrophenyl groups: This step involves nitration reactions, where nitro groups are introduced using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where methoxy or nitrophenyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation products: Quinazoline oxides
Reduction products: Amino derivatives
Substitution products: Various substituted triazoloquinazolines
Comparison with Similar Compounds
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.
Methoxy-substituted compounds: Compounds with methoxy groups but different overall structures.
Properties
IUPAC Name |
8,9-dimethoxy-2-(4-nitrophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O6S/c1-35-20-11-18-19(12-21(20)36-2)25-24(37-13-14-3-7-16(8-4-14)29(31)32)28-23(18)26-22(27-28)15-5-9-17(10-6-15)30(33)34/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIDZLIHZLDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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